molecular formula C20H18N2O4 B11004800 2-(1,3-benzodioxol-5-yl)-1-oxo-N-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide

2-(1,3-benzodioxol-5-yl)-1-oxo-N-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11004800
M. Wt: 350.4 g/mol
InChI Key: UZEDRYYABCOQJZ-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)-1-oxo-N-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features a benzodioxole moiety, an isoquinoline core, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-1-oxo-N-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with methylene chloride in the presence of a base.

    Construction of the Isoquinoline Core: This involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde.

    Introduction of the Carboxamide Group: This step involves the reaction of the isoquinoline derivative with an isocyanate or a similar reagent to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-yl)-1-oxo-N-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule.

    Substitution: The benzodioxole and isoquinoline moieties can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-1-oxo-N-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent, given its ability to interact with biological targets such as tubulin.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies exploring its effects on cell cycle regulation and apoptosis.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-1-oxo-N-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzodioxole moiety and have shown anticancer activity.

    Benzo[d][1,3]dioxole substituted organo selenium compounds: These compounds incorporate the benzodioxole subunit and have applications in organic synthesis and pharmaceuticals.

Uniqueness

2-(1,3-benzodioxol-5-yl)-1-oxo-N-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and materials science. Its ability to interact with biological targets such as tubulin sets it apart from other similar compounds.

Biological Activity

Introduction

The compound 2-(1,3-benzodioxol-5-yl)-1-oxo-N-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by a dihydroisoquinoline core and a benzodioxole moiety, suggests various biological activities. This article explores the biological activity of this compound, synthesizing data from diverse research findings and case studies.

Structural Overview

The molecular formula of the compound is C20H18N2O4C_{20}H_{18}N_{2}O_{4}, indicating the presence of two nitrogen atoms and four oxygen atoms, alongside a substantial carbon and hydrogen framework. The structural features are pivotal in determining its biological interactions.

Synthesis Methods

The synthesis typically involves several key reactions that may require specific conditions such as temperature control and catalysts. The following methodologies have been employed:

  • Condensation Reactions : Utilizing appropriate aldehydes and amines to form the core structure.
  • Cyclization Techniques : Facilitating the formation of the dihydroisoquinoline structure.
  • Functional Group Modifications : Introducing the benzodioxole moiety through various coupling reactions.

Biological Activity

Research indicates that compounds similar to This compound exhibit significant pharmacological activities:

Anticancer Activity

Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) exhibited marked sensitivity to treatment with this compound.

Antimicrobial Properties

Research has highlighted its potential as an antimicrobial agent, with effective inhibition against various bacterial strains.

Neuroprotective Effects

Similar compounds have demonstrated neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-{4-[3-(1,3-benzodioxol)]phenyl}-quinoline-3-carboxamideContains quinoline and benzodioxoleAnticancer activity
3-(1,3-benzodioxol)propanoic acidSimple benzodioxole derivativeAntimicrobial properties
N-(4-hydroxyphenyl)-N-(benzodioxol)carboxamideHydroxyphenyl substitutionNeuroprotective effects

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : Demonstrated significant cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity.
  • Animal Models : Evaluated for anti-inflammatory effects in murine models of autoimmune diseases, showing promise in reducing clinical symptoms.

The biological activity of This compound is hypothesized to involve:

  • Inhibition of Key Enzymes : Targeting pathways involved in cell proliferation and survival.
  • Interaction with Receptors : Binding to specific receptors that mediate cellular responses.

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-oxo-N-propan-2-ylisoquinoline-4-carboxamide

InChI

InChI=1S/C20H18N2O4/c1-12(2)21-19(23)16-10-22(20(24)15-6-4-3-5-14(15)16)13-7-8-17-18(9-13)26-11-25-17/h3-10,12H,11H2,1-2H3,(H,21,23)

InChI Key

UZEDRYYABCOQJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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